![molecular formula C13H14F3N3O2 B15363608 Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(5-((3-(trifluoromethyl)phenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is an intriguing compound notable for its multifunctional groups and potential applications in various scientific fields. Its structure consists of a phenoxy group, an oxadiazole ring, and a trifluoromethyl group, making it a compound of interest in organic and medicinal chemistry.
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis begins with the preparation of the phenoxy compound. This is followed by introducing the oxadiazole ring through cyclization reactions.
Route 2: : Another route involves the direct substitution reaction on the oxadiazole ring with the phenoxy compound, followed by methylation to add the N-methyl group.
Reaction Conditions: Typical conditions include:
Solvents: : DMF, DMSO, or chloroform.
Catalysts: : Lewis acids or bases depending on the specific reaction step.
Temperatures: : Ranging from -10°C to 150°C, depending on the reaction stage.
Industrial Production Methods: Scaling up requires optimizing reaction conditions for better yield and purity, often involving:
Continuous flow reactors: for better control of reaction parameters.
Chromatographic techniques: for purification.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: : Reduction can occur at the oxadiazole ring.
Substitution: : Nucleophilic and electrophilic substitutions are feasible at various sites.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: : Utilizing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Different halides or organometallic reagents under anhydrous conditions.
Major Products: Depending on the reaction type, products could include oxidized or reduced forms, substituted derivatives, and ring-opened products.
Chemistry
Catalysts: : Useful in catalytic reactions due to its unique functional groups.
Ligand Chemistry: : Acts as a ligand in coordination chemistry with metals.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes due to the trifluoromethyl group.
Medicine
Drug Development: : Investigated for antimicrobial or anticancer properties.
Biomarker Research: : As a molecular probe in biochemical assays.
Industry
Material Science: : Involved in the synthesis of advanced materials, including polymers and coatings.
Agriculture: : Evaluated for herbicidal or pesticidal activities.
Mécanisme D'action
The compound's mechanism involves interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity by engaging in hydrogen bonding and Van der Waals interactions. The oxadiazole ring plays a crucial role in the compound's stability and reactivity, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Compared to other oxadiazole derivatives, N-methyl-2-(5-((3-(trifluoromethyl)phenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine stands out due to its trifluoromethyl and phenoxy groups, which impart unique properties.
Similar Compounds
2-(4-((3-(trifluoromethyl)phenoxy)methyl)-1,3,4-oxadiazol-2-yl)ethan-1-amine
N-methyl-2-(4-(phenoxy)methyl)-1,2,3-oxadiazol-3-yl)ethan-1-amine
Uniqueness: : The unique substitution pattern and the combination of functional groups enhance its versatility in various reactions and applications.
Propriétés
Formule moléculaire |
C13H14F3N3O2 |
|---|---|
Poids moléculaire |
301.26 g/mol |
Nom IUPAC |
N-methyl-2-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C13H14F3N3O2/c1-17-6-5-11-18-12(21-19-11)8-20-10-4-2-3-9(7-10)13(14,15)16/h2-4,7,17H,5-6,8H2,1H3 |
Clé InChI |
FAUBJMZYJFZUTJ-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=NOC(=N1)COC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


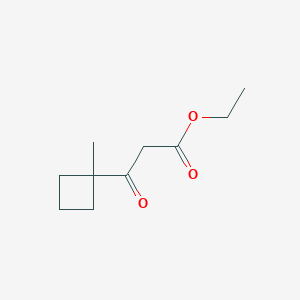


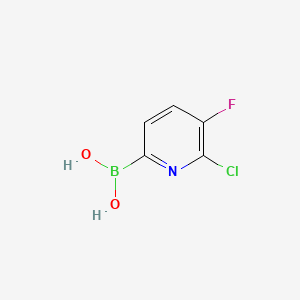
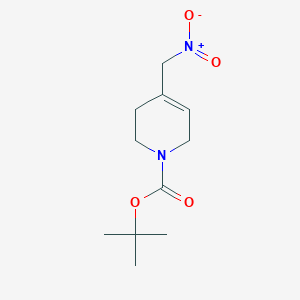


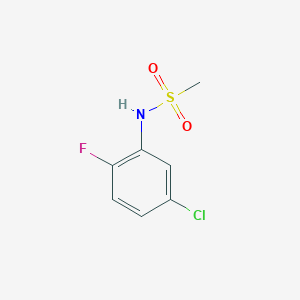
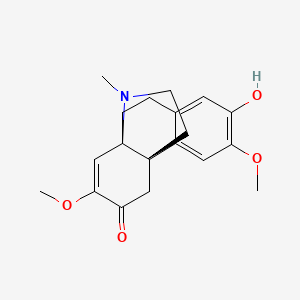
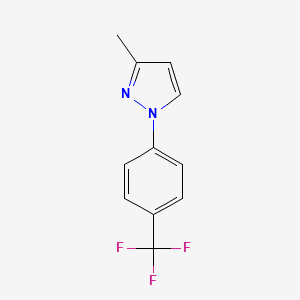
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)

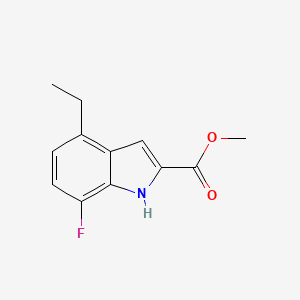
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
